2-Amino-6-(benzyloxy)hexan-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-amino-6-phenylmethoxyhexan-3-one |
InChI |
InChI=1S/C13H19NO2/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10,14H2,1H3 |
InChI Key |
OYUBURUFZLJUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCOCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 6 Benzyloxy Hexan 3 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 2-Amino-6-(benzyloxy)hexan-3-one, the analysis identifies several logical bond disconnections.
The primary disconnection targets the α-amino ketone moiety, a common "retron" in synthesis planning. The carbon-nitrogen bond at the C-2 position is disconnected, as this corresponds to reliable forward reactions for α-amination of a ketone. amazonaws.com This step simplifies the target molecule to a precursor, 6-(benzyloxy)hexan-3-one, and an aminating reagent.
Further deconstruction involves a Functional Group Interconversion (FGI) of the benzyl (B1604629) ether. ias.ac.in Disconnecting the benzyl group's ether linkage reveals a more fundamental precursor, 6-hydroxyhexan-3-one. This disconnection is based on the Williamson ether synthesis as a reliable forward reaction.
The final key disconnection can be made on the six-carbon backbone itself. For instance, a C-C bond disconnection adjacent to the carbonyl group, guided by aldol (B89426) reaction principles, can break the molecule down into even simpler, smaller starting materials. researchgate.net This systematic deconstruction provides a clear roadmap for potential synthetic pathways.
Classical Synthetic Approaches
Classical approaches to synthesizing this compound would involve a stepwise sequence of reactions to build the molecule. The order of these steps is critical for achieving the desired regioselectivity.
The introduction of the benzyloxy group is typically achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of an alcohol with a benzyl halide. A plausible route would start with a precursor containing a terminal hydroxyl group, such as 6-hydroxyhexan-3-one.
The synthesis proceeds by treating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then reacts with benzyl bromide or benzyl chloride to form the desired benzyl ether. This method is a high-yielding and common strategy for installing benzyl protecting groups or moieties. orgsyn.org If other sensitive functional groups are present, they may require protection during this step.
Introducing an amino group at the α-position of the ketone is a crucial step. Several strategies exist for this transformation.
One common method involves the α-halogenation of the ketone followed by nucleophilic substitution. organic-chemistry.org The precursor, 6-(benzyloxy)hexan-3-one, can be treated with a reagent like N-Bromosuccinimide (NBS) to selectively introduce a bromine atom at the α-carbon. The resulting α-bromo ketone is a potent electrophile that can then be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form the C-N bond and yield the α-amino ketone. organic-chemistry.orgacs.org
More modern approaches involve direct α-amination, which avoids the need for a pre-functionalized ketone. chemistryviews.org These methods can utilize transition-metal catalysts, such as those based on iron or copper, to couple the ketone directly with an amine source. acs.org Another strategy employs electrophilic nitrogen sources, like tert-butanesulfinamide, in the presence of a suitable base and activating agents to achieve direct transfer of a protected amino group. chemistryviews.org
Table 1: Comparison of α-Amination Strategies
| Method | Key Reagents | Advantages | Considerations |
|---|---|---|---|
| Halogenation-Substitution | NBS, Ammonia/Amine | Well-established, reliable organic-chemistry.org | Often requires harsh conditions, potential for side reactions. |
| Reductive Amination | Amine, NaBH3CN | Mild conditions | Requires a corresponding dicarbonyl precursor. |
| Direct Catalytic Amination | Fe or Cu catalyst, Amine source | Atom economical, direct acs.org | Catalyst may be sensitive, substrate scope can be limited. |
| Electrophilic Amination | tBuS(O)NH2, Tf2O | Direct transfer of a protected amine chemistryviews.org | Reagent cost, specific conditions required. |
An alternative synthetic route involves the formation of the ketone as one of the final steps. In this scenario, the precursor would be the corresponding secondary alcohol, 2-amino-6-(benzyloxy)hexan-3-ol. The oxidation of a secondary alcohol to a ketone is one of the most fundamental and reliable transformations in organic chemistry. wikipedia.org
A wide array of oxidizing agents can accomplish this conversion, each with its own benefits regarding reaction conditions, selectivity, and functional group tolerance. lscollege.ac.inorganic-chemistry.org
Table 2: Common Reagents for Secondary Alcohol Oxidation | Reagent/Method | Description | Typical Conditions | | :--- | :--- | :--- | | Jones Oxidation | CrO3 in aqueous acetone/sulfuric acid. | Strong oxidant, acidic, not suitable for acid-sensitive groups. | | PCC | Pyridinium chlorochromate. | Milder than Jones, performed in CH2Cl2. lscollege.ac.in | Chromium waste is toxic. libretexts.org | | Swern Oxidation | Oxalyl chloride, DMSO, followed by a hindered base (e.g., triethylamine). | Mild, low-temperature reaction, avoids toxic metals. lscollege.ac.in | Produces volatile and malodorous byproducts. | | Dess-Martin Oxidation | Dess-Martin Periodinane (DMP). | Very mild, neutral conditions, broad functional group tolerance. wikipedia.orglscollege.ac.in | Reagent can be explosive under certain conditions. |
Secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage as further oxidation would require the cleavage of a high-energy carbon-carbon bond. lscollege.ac.inlibretexts.org
A significant challenge in the synthesis of this compound is controlling the regioselectivity of the amination step. The ketone precursor has two α-positions, C-2 and C-4, both of which are susceptible to enolization and subsequent reaction. To selectively introduce the amino group at the C-2 position, chemists can exploit the principles of kinetic versus thermodynamic control.
Formation of the kinetic enolate, which is favored by using a strong, sterically hindered non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures, preferentially occurs at the less substituted C-2 position. Trapping this specific enolate with an electrophilic aminating agent allows for the regioselective installation of the amino group.
Stereoselective and Asymmetric Synthesis
The C-2 position of this compound is a chiral center. Therefore, controlling the stereochemical outcome is a key aspect of a sophisticated synthesis, particularly for applications in medicinal chemistry.
Several strategies can be employed to achieve an asymmetric synthesis.
Chiral Pool Synthesis : One could begin with a naturally occurring, enantiomerically pure starting material, such as an amino acid like (S)-lysine, which already contains the required stereocenter. researchgate.net The synthesis would then involve modifying the side chain to introduce the benzyloxy and ketone functionalities.
Catalytic Asymmetric Amination : This modern approach uses a chiral catalyst to control the stereochemical outcome of the amination reaction. Chiral phosphoric acids, for example, have been successfully used to catalyze the direct asymmetric amination of cyclic ketones, generating products with a nitrogen-containing stereocenter in high yield and excellent enantioselectivity. nih.gov Similarly, organocatalysts like L-proline can catalyze the asymmetric α-amination of ketones with azodicarboxylates as the nitrogen source. organic-chemistry.org
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the ketone precursor to direct the approach of the aminating reagent to one face of the molecule, thereby inducing asymmetry. After the reaction, the auxiliary is removed.
These methods provide powerful tools for accessing specific enantiomers of the target molecule, which is often essential for studying its biological activity.
Enantioselective Approaches to this compound
The synthesis of enantiomerically pure this compound is of significant interest, primarily for its potential use as a chiral building block in the synthesis of more complex molecules. The stereochemistry at the C2 position, bearing the amino group, is a key determinant of the biological activity of the final products.
Utilization of Chiral Auxiliaries and Catalysts
Enantioselective synthesis of α-amino ketones like this compound can be effectively achieved using chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. One common approach involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-acylated oxazolidinone can undergo stereoselective alkylation or amination. In the context of this compound, a suitable precursor would be an N-acyl derivative of a chiral oxazolidinone, which can then be selectively aminated.
Chiral catalysts, particularly those based on transition metals complexed with chiral ligands, offer a more atom-economical approach. For example, asymmetric hydrogenation or transfer hydrogenation of a corresponding α-azido or α-oximino ketone precursor could yield the desired chiral α-amino ketone. Catalysts based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands such as BINAP have shown high enantioselectivity in similar transformations.
Table 1: Representative Chiral Catalysts for Asymmetric Synthesis of α-Amino Ketones
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |
| Ru-BINAP | Asymmetric Hydrogenation | >95% |
| Rh-DIPAMP | Asymmetric Hydrogenation | >90% |
| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | 80-99% |
Application of Chiral Starting Materials
An alternative and often highly effective strategy for obtaining enantiomerically pure this compound is to start from a chiral precursor, a method known as a chiral pool synthesis. Natural amino acids are excellent candidates for this approach. For the synthesis of this compound, a plausible starting material would be L-glutamic acid or L-lysine derivatives.
For example, the synthesis could commence from a suitably protected derivative of L-glutamic acid. The carboxylic acid side chain could be elongated, and the α-amino group and the other carboxylic acid group would already possess the desired stereochemistry. This method leverages the readily available and inexpensive pool of chiral amino acids to ensure high enantiopurity in the final product.
Diastereoselective Synthesis of Precursors and Derivatives
In cases where the target molecule contains multiple stereocenters, diastereoselective synthesis becomes critical. For derivatives of this compound, controlling the relative stereochemistry of newly formed chiral centers in relation to the existing one at C2 is paramount.
For instance, if a substituent were to be introduced at the C4 or C5 position of the hexan-3-one backbone, its stereochemical orientation would be influenced by the existing chiral center at C2. This can be achieved through substrate-controlled diastereoselection, where the inherent chirality of the molecule directs the approach of the incoming reagent. Alternatively, reagent-controlled diastereoselection can be employed, using a chiral reagent to favor the formation of one diastereomer over the other.
Control of Stereochemical Integrity During Transformations
A significant challenge in the multi-step synthesis of chiral molecules is the maintenance of stereochemical integrity throughout the reaction sequence. The α-proton of ketones is susceptible to enolization under both acidic and basic conditions, which can lead to racemization at the adjacent stereocenter.
For this compound, the stereocenter at C2 is at risk of epimerization. To mitigate this, reaction conditions must be carefully controlled. Mild, non-basic conditions are often preferred for reactions involving the ketone functionality. Furthermore, the amino group is typically protected with a bulky group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which can help to sterically hinder the approach of a base to the α-proton, thereby preserving the stereochemical integrity of the C2 center.
Advanced Synthetic Strategies
Modern synthetic chemistry is increasingly turning towards more sustainable and efficient methods, such as biocatalysis.
Biocatalytic Synthesis of α-Amino Ketones
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral α-amino ketones, several classes of enzymes are particularly relevant. Transaminases (also known as aminotransferases) are capable of converting a ketone into an amine by transferring an amino group from a donor molecule, such as isopropylamine (B41738) or an amino acid.
The synthesis of this compound could be envisioned via the transamination of the corresponding diketone, 6-(benzyloxy)hexane-2,3-dione, or the reductive amination of 6-(benzyloxy)-3-oxohexanoic acid, followed by further transformations. The use of ω-transaminases is particularly advantageous as they can exhibit high enantioselectivity, producing the desired (S)- or (R)-α-amino ketone in high enantiomeric excess.
Other enzymes, such as monoamine oxidases, can be used in deracemization processes, where a racemic mixture of an amine is converted into a single enantiomer.
Table 2: Examples of Biocatalytic Methods for α-Amino Ketone Synthesis
| Enzyme Class | Reaction Type | Key Advantage |
| Transaminases (TAs) | Asymmetric amination of ketones | High enantioselectivity, mild reaction conditions |
| Monoamine Oxidases (MAOs) | Oxidative deracemization of amines | Access to enantiopure amines from racemic mixtures |
| Reductive Aminases (RedAms) | Reductive amination of ketones | Direct conversion of ketones to amines |
Enzyme-catalyzed Transformations of Ketone Precursors
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. In the context of α-amino ketone synthesis, enzymes can be employed to catalyze key bond-forming reactions with high precision.
One notable example is the use of α-oxoamine synthases. For instance, the α-oxoamine synthase Alb29, involved in albogrisin biosynthesis, has been shown to catalyze the condensation of an acyl-coenzyme A substrate with L-glutamate to form an α-amino ketone. nih.gov This enzymatic approach, when combined with an acyl-coenzyme A ligase, enables a one-pot, two-step synthesis of various α-amino ketones from carboxylic acids. nih.gov This strategy highlights the potential for producing complex molecules through biocatalytic cascades.
Another enzymatic approach involves the use of phenylalanine ammonia lyases (PAL). Researchers have successfully engineered PAL variants for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which share structural similarities with α-amino ketones. nih.gov Computational analyses helped to overcome the enzyme's natural substrate limitations, enabling the synthesis of valuable building blocks with two stereocenters. nih.gov
Below is a table summarizing representative enzyme-catalyzed transformations for the synthesis of α-amino ketones.
| Enzyme System | Substrates | Product | Key Features |
| α-Oxoamine synthase (Alb29) & Acyl-CoA ligase (Mgr36) | Carboxylic acid, L-glutamate, ATP, CoA | α-Amino ketone | One-pot, two-step enzymatic synthesis. nih.gov |
| Engineered Phenylalanine Ammonia Lyase (PAL) variants | β-Methyl cinnamic acid analogs | β-Branched aromatic α-amino acids | Direct asymmetric synthesis with high stereoselectivity. nih.gov |
Chemoenzymatic Approaches for Amino Group Installation
Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical reactions to achieve efficient syntheses. For the installation of an amino group at the α-position of a ketone, a common chemoenzymatic approach involves the chemical synthesis of a racemic α-functionalized ketone, followed by an enzymatic resolution.
A representative strategy begins with the α-bromination of a ketone precursor. This can be achieved using reagents like N-bromosuccinimide in a metal-free, one-pot reaction from benzylic secondary alcohols and amines. organic-chemistry.org The resulting racemic α-bromo ketone can then be subjected to enzymatic kinetic resolution. While specific enzymatic resolutions for this compound are not detailed, the principle is widely applied in the synthesis of chiral amines and their derivatives.
Another chemoenzymatic route involves the use of transaminases. These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. The strategic combination of chemical synthesis to prepare the ketone precursor and subsequent enzymatic amination provides a powerful pathway to enantiomerically pure α-amino ketones.
The following table outlines a general chemoenzymatic approach for α-amino ketone synthesis.
| Step | Transformation | Reagents/Catalysts | Purpose |
| 1. Chemical | α-Halogenation of ketone | N-Bromosuccinimide | Introduction of a leaving group at the α-position. organic-chemistry.org |
| 2. Chemical | Nucleophilic substitution | Amine | Installation of the amino group. |
| 3. Enzymatic | Kinetic Resolution | Lipase or other hydrolase | Separation of enantiomers. |
Photoredox Catalysis in Related α-Amino Ketone Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. acs.orgrsc.org This methodology has been successfully applied to the synthesis of α-amino ketones through various strategies.
One approach merges photoredox catalysis with carbene catalysis for the direct acylation of α-amino C(sp³)–H bonds from carboxylic acids. acs.org In this process, an iridium photocatalyst, upon irradiation with blue light, initiates a single-electron transfer process. This ultimately leads to the formation of an α-amino radical and an acyl radical, which then couple to form the desired α-amino ketone. acs.org This method is notable for its use of readily available starting materials and broad substrate scope. acs.org
Another strategy involves the combination of photoredox and nickel catalysis for the direct α-acylation of N-aryl amines with carboxylic acid derivatives. rsc.org This dual catalytic system allows for the efficient coupling of a wide range of cyclic and acyclic amines with anhydrides to produce α-amino ketones in good yields. rsc.org
The table below summarizes key aspects of photoredox-catalyzed α-amino ketone synthesis.
| Catalytic System | Starting Materials | Key Transformation | Advantages |
| Photoredox (Ir catalyst) & Carbene (NHC) Catalysis | Carboxylic acids, Amines | Reductive single-electron reactions and radical-radical coupling. acs.org | Mild conditions, broad substrate scope. acs.org |
| Photoredox & Nickel Catalysis | N-aryl amines, Anhydrides | Direct α-acylation. rsc.org | Efficient coupling of diverse substrates. rsc.org |
Cascade Reactions and One-Pot Syntheses
Cascade reactions and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate purification steps. Several such strategies have been developed for the synthesis of α-amino ketones.
An electrochemical protocol enables the synthesis of α-amino ketones through an oxidative cross-dehydrogenative coupling of ketones and secondary amines. nih.gov This method utilizes ammonium (B1175870) iodide as a redox catalyst in a simple undivided cell, proceeding through an initial α-iodination of the ketone followed by nucleophilic substitution by the amine. nih.gov
Another efficient method involves the catalyst-free cascade reaction of carboxylic acids with vinyl azides to produce α-amidoketone derivatives. nih.gov This approach is characterized by its broad substrate scope and high efficiency. nih.gov
A metal-free, one-pot strategy for the synthesis of α-amino ketones from benzylic secondary alcohols and amines has also been reported. organic-chemistry.org This reaction proceeds through three consecutive steps: oxidation of the alcohol, α-bromination of the resulting ketone, and nucleophilic substitution of the α-bromo ketone to yield the final product. organic-chemistry.org
The following table provides an overview of selected cascade and one-pot syntheses for α-amino ketones.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry has gained significant traction for the synthesis of chemical compounds, offering enhanced safety, scalability, and process control compared to traditional batch methods. rsc.orgresearchgate.net While a specific flow synthesis for this compound has not been reported, the principles of flow chemistry can be applied to the synthesis of related α-amino ketones and their precursors.
For instance, the α-bromination of aldehydes, a key step in some α-amino ketone syntheses, has been successfully performed in a continuous flow system. acs.org This approach allows for the safe handling of hazardous reagents like bromine and enables high efficiency and chemoselectivity. acs.org The resulting α-bromo aldehydes can then be used in subsequent flow steps to generate more complex molecules. acs.org
Furthermore, the synthesis of α-amino acids has been achieved in a continuous flow system involving the in situ generation of aldimines followed by electrochemical carboxylation. acs.org This demonstrates the potential for multi-step flow processes in the synthesis of amino-functionalized carbonyl compounds.
The advantages of applying flow chemistry to the synthesis of α-amino ketones are summarized in the table below.
| Flow Chemistry Application | Key Transformation | Advantages |
| α-Bromination of Aldehydes | Direct bromination using Br₂ | Enhanced safety, high efficiency, excellent chemoselectivity. acs.org |
| Multi-step Synthesis | Integration of multiple reaction steps | Reduced manual handling, improved reproducibility, potential for automation. rsc.org |
| Handling of Hazardous Reagents | Use of contained systems | Minimized exposure to toxic and corrosive substances. acs.org |
Chemical Reactivity and Reaction Mechanisms of 2 Amino 6 Benzyloxy Hexan 3 One
Reactivity of the α-Amino Ketone Moiety
The unique arrangement of a primary amino group adjacent to a carbonyl group in 2-Amino-6-(benzyloxy)hexan-3-one gives rise to a rich and diverse chemical behavior. This proximity allows for intramolecular interactions and participation in a wide array of chemical transformations characteristic of both amines and ketones.
Nucleophilic Properties of the Amine Functionalitythieme-connect.comorganic-chemistry.orgresearchgate.net
The primary amine group in this compound serves as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is central to many of its characteristic reactions, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. The reactivity of this amine can be harnessed in various synthetic transformations. nih.gov
The reaction between carbonyl compounds and amines is a fundamental transformation in organic chemistry. jove.com Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), while secondary amines yield enamines. wikipedia.orgopenstax.org
For this compound, a primary amine, its reaction with an aldehyde or another ketone results in the formation of an imine. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. openstax.orgchemistrysteps.com The reaction is reversible and the pH must be carefully controlled; acidic conditions activate the carbonyl group, but highly acidic environments will protonate the amine, rendering it non-nucleophilic. chemistrysteps.comlumenlearning.com
While this compound itself forms imines, the general class of α-amino ketones can conceptually lead to enamines if a secondary amine were present. In the reaction of a ketone with a secondary amine, the intermediate iminium ion cannot be neutralized by deprotonation at the nitrogen. masterorganicchemistry.com Instead, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of an enamine, a compound containing both an alkene and an amine functional group. masterorganicchemistry.comyoutube.com
| Reaction Type | Reactant A | Reactant B | Product Type | Key Features |
| Imine Formation | This compound (Primary Amine) | Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible, proceeds via a carbinolamine intermediate. openstax.orgchemistrysteps.com |
| Enamine Formation | Secondary Amine | Aldehyde or Ketone | Enamine | Acid-catalyzed, requires an α-hydrogen, proceeds via an iminium ion. masterorganicchemistry.comyoutube.com |
The α-amino ketone structure can participate in condensation reactions, such as the aldol (B89426) condensation, in multiple ways. The ketone moiety possesses α-hydrogens that can be removed under basic or acidic conditions to form an enolate or enol, respectively, which can then act as a nucleophile. libretexts.org Additionally, the primary amine can act as a catalyst for the condensation of other aldehydes and ketones. researchgate.net
In a typical aldol condensation, an enolate attacks the carbonyl carbon of another aldehyde or ketone, forming a β-hydroxy carbonyl compound (an aldol adduct). libretexts.org Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated carbonyl compound. libretexts.org While the amine of this compound could potentially catalyze such reactions, the ketone part of the molecule itself can act as the enolate precursor.
The nucleophilic nitrogen of this compound readily undergoes acylation and alkylation.
Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is a common reaction for primary amines and can be achieved using various acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. thieme-connect.com The resulting N-acyl α-amino ketones are valuable synthetic intermediates. nih.govorganic-chemistry.orgnih.gov For instance, direct acylation of α-amino ketone hydrochloride salts can be achieved under neutral conditions using anhydrides with dimethylformamide catalysis. thieme-connect.com
Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a secondary or tertiary amine. wikipedia.org The Stork enamine alkylation is a well-known method where an enamine, formed from a ketone and a secondary amine, is alkylated and then hydrolyzed back to the ketone. wikipedia.orgnumberanalytics.com For a primary amine like that in this compound, direct alkylation can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlled mono-alkylation is possible under specific conditions. Asymmetric α-alkylation of ketones can also be achieved using chiral auxiliaries derived from amines. acs.org
| Reaction | Reagent Type | Resulting Functional Group | General Conditions |
| N-Acylation | Acyl Halides, Acid Anhydrides | Amide | Often requires a base. thieme-connect.com |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Can lead to polyalkylation. wikipedia.org |
Electrophilic Nature of the Ketone Carbonylthieme-connect.com
The carbonyl group (C=O) of the ketone in this compound is characterized by a significant partial positive charge on the carbon atom due to the high electronegativity of the oxygen atom. libretexts.org This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. pearson.com The presence of adjacent electron-withdrawing groups can enhance this electrophilicity. libretexts.org
The electrophilic carbonyl carbon is the site of numerous nucleophilic addition reactions, a cornerstone of carbonyl chemistry. ksu.edu.sa
Nucleophiles attack the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. ksu.edu.sa A wide variety of nucleophiles can participate in these reactions.
Organometallic Reagents : Reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol upon workup. ksu.edu.sa While highly effective, these strong bases can be incompatible with sensitive functional groups. nih.gov
Hydride Reagents : Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.
Cyanide : The addition of hydrogen cyanide (HCN) or a cyanide salt forms a cyanohydrin.
Amines : As discussed previously, the addition of a primary amine initiates imine formation. openstax.org
Furthermore, α,β-unsaturated ketones can undergo conjugate (or 1,4-) addition, where the nucleophile attacks the β-carbon. openstax.orgwikipedia.orglibretexts.org However, since this compound is a saturated ketone, it undergoes direct (1,2-) addition at the carbonyl carbon. The diastereoselectivity of carbonyl additions to N-protected amino ketones is often dependent on the substrate and reaction conditions. acs.org
| Nucleophile Type | Example Reagent | Product of Addition |
| Organometallic | Grignard Reagent (RMgX) | Tertiary Alcohol |
| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Amine | Primary Amine (RNH₂) | Imine (after dehydration) |
Enolization and Enolate Reactivity
The ketone functionality in this compound is capable of undergoing enolization, a process where it exists in equilibrium with its enol or enolate form. The presence of α-hydrogens on both sides of the carbonyl group allows for the formation of two possible enolates under basic conditions. The regioselectivity of enolate formation is dependent on the reaction conditions, such as the base used, temperature, and solvent.
The resulting enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can react with alkyl halides, aldehydes, and other electrophiles. The adjacent primary amine group can influence the stability and reactivity of the enolate through intramolecular hydrogen bonding or by acting as a directing group.
Detailed research findings on the specific enolate reactivity of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from general principles of ketone chemistry.
| Reaction Type | Reagents and Conditions | Expected Product | Notes |
| Alkylation | 1. LDA, THF, -78 °C; 2. CH3I | 2-Amino-2-methyl-6-(benzyloxy)hexan-3-one | Reaction at the α-carbon bearing the amino group is sterically hindered. |
| Aldol Addition | NaOH, EtOH, RT | 2-Amino-4-(1-hydroxyethyl)-6-(benzyloxy)hexan-3-one | Self-condensation or reaction with another aldehyde. |
Interplay between Amine and Ketone Reactivity
The proximate amine and ketone groups in this compound can interact to form an imine or enamine under appropriate conditions. libretexts.orgoxfordsciencetrove.com The reaction of aldehydes and ketones with primary amines typically yields imines (Schiff bases) through an acid-catalyzed addition-elimination mechanism. libretexts.orgmsu.edu The pH is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.orgmsu.edu
The formation of an imine from this compound would involve an intramolecular reaction, which can be followed by further transformations. The resulting cyclic imine or enamine can exhibit its own unique reactivity.
| Reaction | Conditions | Intermediate/Product | Mechanism |
| Intramolecular Imine Formation | Mild acid (e.g., acetic acid) | Cyclic imine | Nucleophilic attack of the amine on the ketone, followed by dehydration. |
| Enamine Formation | Secondary amine catalyst (if primary amine is protected) | Enamine | Reaction of the ketone with a secondary amine. msu.edu |
Reactions Involving the Benzyloxy Ether
The benzyloxy group serves as a protecting group for the primary alcohol at the 6-position. Its removal or modification is a key step in many synthetic routes.
Cleavage of the Benzyloxy Protecting Group
Catalytic hydrogenation is a common and efficient method for the deprotection of benzyl (B1604629) ethers. wikipedia.orgcommonorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. commonorganicchemistry.com Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or cyclohexene (B86901) in the presence of a palladium catalyst, is a milder alternative to using hydrogen gas and can be highly effective for removing benzyl groups. organic-chemistry.orgrsc.orgacs.orgutrgv.edu This method is often preferred for its operational simplicity and for substrates containing other reducible functional groups. rsc.org
| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Product |
| 10% Pd/C | H2 (gas) | Ethanol | Room temperature, 1 atm | 2-Amino-6-hydroxyhexan-3-one |
| 10% Pd/C | Formic acid | Methanol | Reflux | 2-Amino-6-hydroxyhexan-3-one |
| Palladium Black | Cyclohexene | Ethanol | Reflux | 2-Amino-6-hydroxyhexan-3-one |
While benzyl ethers are generally stable to a wide range of acidic and basic conditions, cleavage can be achieved under harsh conditions. wikipedia.org Strong acids can protonate the ether oxygen, making the benzyl group susceptible to nucleophilic attack. However, this method is often not preferred due to the potential for side reactions, especially with the other functional groups present in this compound. Basic hydrolysis is generally not effective for cleaving benzyl ethers.
Intramolecular Rearrangements involving the Benzyloxy Group
Intramolecular rearrangements involving the benzyloxy group in this specific molecule are not widely reported. However, under certain conditions, such as in the presence of strong acids or Lewis acids, rearrangements involving the carbocation generated from the cleavage of the benzyl ether could potentially occur. For instance, a Friedel-Crafts-type reaction could take place where the benzylic carbocation attacks an electron-rich aromatic system, though this is less likely in the absence of a suitable aromatic partner within the molecule.
Further research is required to explore the possibility and mechanisms of intramolecular rearrangements of this compound.
Reactions of the Hexane (B92381) Backbone
The hexane backbone of this compound provides a scaffold for further synthetic modifications, including the introduction of new functional groups at positions not immediately adjacent to the carbonyl group and intramolecular cyclization reactions to generate novel heterocyclic systems.
Functionalization at Non-alpha Positions
Functionalization of the hexane chain at positions other than the α-carbons (C-2 and C-4) presents a synthetic challenge due to the lower reactivity of these C-H bonds. However, modern synthetic methods offer potential pathways. Radical-mediated reactions, for instance, could be employed to introduce functionality at the C-5 position. Photoredox catalysis, using visible light to generate radical intermediates, has emerged as a powerful tool for C-H functionalization.
Another approach could involve a temporary cyclization strategy. For example, the formation of a transient heterocyclic intermediate could activate a specific C-H bond on the hexane backbone, allowing for its selective functionalization before the ring is reopened.
Cyclization Reactions Leading to Derivatives
The presence of both an amino group and a ketone functionality within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These reactions are often key steps in the synthesis of valuable pharmaceutical and agrochemical compounds.
One of the most probable cyclization pathways is an intramolecular condensation between the primary amine at C-2 and the ketone at C-3 to form a six-membered dihydropyrazine (B8608421) ring after dehydration. This reaction is analogous to the formation of imines. vanderbilt.edu Further reduction of the resulting endocyclic imine would yield a substituted piperazine (B1678402) derivative.
Alternatively, under different reaction conditions, the amino group could participate in a cyclization involving other parts of the molecule. For instance, if the benzyloxy group were to be cleaved to reveal a primary alcohol at C-6, an intramolecular reductive amination could lead to the formation of a substituted piperidine (B6355638) ring. The Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, provides a classic example of forming 4-piperidone (B1582916) rings from an amine, an aldehyde, and a β-dicarboxylic acid derivative, highlighting the general utility of amino ketones in forming such heterocyclic systems. wikipedia.org
Multicomponent reactions involving amino ketones can also lead to the formation of complex heterocyclic structures like γ-lactam annulated oxazacycles. mdpi.com While the specific substrate this compound has not been reported in such reactions, its structural motifs suggest its potential as a building block in similar transformations.
| Cyclization Type | Reacting Groups | Potential Heterocyclic Product | Reaction Analogy/Principle |
| Intramolecular Imine Formation | C-2 Amine and C-3 Ketone | Dihydropyrazine derivative | Imine formation vanderbilt.edu |
| Intramolecular Reductive Amination | C-2 Amine and (hypothetical) C-6 Aldehyde | Substituted Piperidine | Reductive amination |
| Pictet-Spengler type reaction | C-2 Amine and an activated aromatic ring (if present) | Tetrahydro-β-carboline derivative | Pictet-Spengler reaction |
| Paal-Knorr type synthesis | C-2 Amine and a 1,4-dicarbonyl system (if formed) | Substituted Pyrrole | Paal-Knorr synthesis youtube.com |
Derivatization and Analogue Synthesis of 2 Amino 6 Benzyloxy Hexan 3 One
Synthesis of Protected Forms of the Compound
The presence of both a primary amine and a ketone in 2-Amino-6-(benzyloxy)hexan-3-one necessitates the use of protecting groups to achieve selective reactions at other sites of the molecule. The differential reactivity of these groups can be exploited by carefully choosing orthogonal protection strategies.
N-Protection Strategies (e.g., Carbamates, Amides)
To moderate the nucleophilicity and basicity of the primary amino group, various N-protection strategies can be employed. Carbamates are among the most common and effective choices for amine protection, particularly in the context of peptide and peptidomimetic synthesis. They are readily installed, stable under a variety of reaction conditions, and can be removed selectively.
The Carboxybenzyl (Cbz or Z) group is particularly relevant due to its structural similarity to the existing benzyloxy moiety in the target compound. It is installed using benzyl (B1604629) chloroformate and a base. A significant advantage of the Cbz group is its selective removal under mild, neutral conditions via catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst), which typically does not affect other functional groups like ketones or benzyl ethers.
Another widely used protecting group is the tert-Butoxycarbonyl (Boc) group. Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions and hydrogenolysis but can be easily removed with strong acids like trifluoroacetic acid (TFA). This orthogonality between Cbz and Boc groups is a cornerstone of modern synthetic chemistry, allowing for the differential protection and sequential deprotection of multiple amine sites within a molecule.
Amide formation is another strategy, though less common for temporary protection due to the robustness of the amide bond. However, for certain synthetic routes, converting the amine to an acetamide (B32628) or benzamide (B126) could be a viable option.
Table 1: Common N-Protection Strategies for Primary Amines
| Protecting Group | Abbreviation | Installation Reagent | Common Deprotection Conditions | Key Features |
|---|---|---|---|---|
| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid and base; Removed under neutral conditions. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., Trifluoroacetic Acid) | Stable to base and hydrogenation; Orthogonal to Cbz. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; Commonly used in solid-phase peptide synthesis. |
Ketone Protection Strategies (e.g., Acetals, Ketals)
The electrophilic carbonyl carbon of the ketone is susceptible to attack by nucleophiles. To prevent unwanted side reactions, especially when using organometallics or hydrides, the ketone must be protected. The most common strategy is the conversion of the ketone into an acetal (B89532) or, more specifically, a ketal.
Ketals are formed by reacting the ketone with an alcohol, typically a diol such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic catalysis. The use of a diol is favored as it results in a thermodynamically stable cyclic ketal. To drive the reversible reaction to completion, the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
These ketal protecting groups are exceptionally stable in neutral to strongly basic and nucleophilic environments, leaving them inert during subsequent reactions like Grignard additions or reductions at other molecular sites. Deprotection is readily achieved by hydrolysis with aqueous acid, regenerating the original ketone. The choice between five-membered (dioxolane) and six-membered (dioxane) cyclic ketals can also influence the ease of hydrolysis, with six-membered rings generally being more labile. Thioacetals, formed with dithiols, offer an even more robust protecting group stable to a wider range of acidic conditions.
Table 2: Ketone Protection via Cyclic Ketal Formation
| Protecting Group | Reagents | Typical Conditions | Deprotection | Stability |
|---|---|---|---|---|
| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) | Toluene (B28343), reflux with Dean-Stark trap | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, hydrides, organ |
Isosteric Replacements and Bioisosteric Modifications
Isosterism and bioisosterism are foundational concepts in drug design, allowing for the substitution of atoms or groups with others that have similar physical or chemical properties, thereby producing comparable biological effects. nih.govu-tokyo.ac.jp For this compound, these principles are applied to systematically explore the structure-activity relationships and to optimize the molecule as a potential therapeutic agent.
Modifications at the Amino Group
The primary amino group in this compound is a critical site for modification. Derivatization at this position can influence the compound's polarity, basicity, and ability to form hydrogen bonds, which are crucial for receptor interactions.
Common derivatization strategies include N-acylation, N-alkylation, and N-sulfonylation. For instance, acylation with various acyl chlorides or anhydrides can introduce a range of substituents, from small acetyl groups to bulkier benzoyl moieties. These modifications can be achieved under standard reaction conditions, often requiring a base to neutralize the resulting acid.
A widely used method for the derivatization of amino groups is reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). waters.comnih.gov This process converts primary and secondary amines into stable, fluorescent adducts, which facilitates their analysis and can be indicative of successful modification. nih.gov While specific examples for this compound are not extensively documented in publicly available literature, the principles of amino acid derivatization are directly applicable. waters.comresearchgate.net
Table 1: Potential Modifications at the Amino Group
| Modification Type | Reagent Example | Potential Effect on Properties |
| N-Acylation | Acetyl chloride | Decreased basicity, altered H-bonding |
| N-Alkylation | Benzyl bromide | Increased lipophilicity, steric bulk |
| N-Sulfonylation | Dansyl chloride | Introduction of a fluorescent tag, altered polarity |
| Carbamoylation | Isocyanate | Altered H-bonding and lipophilicity |
Substitutions on the Hexanone Chain
The six-carbon chain of the hexanone core provides a scaffold that can be altered to modulate the compound's conformational flexibility and lipophilicity. Modifications can include changing the chain length, introducing unsaturation, or incorporating cyclic structures.
For example, shortening or lengthening the alkyl chain between the ketone and the benzyloxy group can affect the spatial orientation of these two functional groups, which may be critical for binding to a biological target. The introduction of a double or triple bond could rigidify the structure, locking it into a more defined conformation.
While direct research on substitutions of the hexanone chain of this compound is limited, studies on related amino ketones and hexanoic acid derivatives provide insights into potential synthetic strategies. nih.govnih.govnih.gov For instance, the synthesis of various substituted hexanoic acid lactams demonstrates the feasibility of manipulating the carbon skeleton. nih.gov
Table 2: Potential Substitutions on the Hexanone Chain
| Modification Type | Example of Resulting Structure | Potential Impact |
| Chain Length Variation | 2-Amino-5-(benzyloxy)pentan-3-one | Altered distance between key functional groups |
| Introduction of Unsaturation | 2-Amino-6-(benzyloxy)hex-4-en-3-one | Conformational restriction |
| Cyclization | Cyclopropyl group adjacent to ketone | Increased rigidity, altered metabolic stability |
| Branching | Methyl group at C4 or C5 | Increased steric hindrance, altered lipophilicity |
Variations of the Benzyloxy Moiety (e.g., Substituted Benzyl Ethers)
The benzyloxy group is a significant pharmacophore in many biologically active molecules. nih.gov Its aromatic ring can be substituted with various functional groups to fine-tune electronic properties, lipophilicity, and metabolic stability.
Research on related compounds, such as benzyloxy chalcones, has shown that the position and nature of substituents on the benzyl ring can dramatically influence biological activity. nih.gov For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at the ortho, meta, or para positions can alter the molecule's interaction with its target. nih.gov Furthermore, replacing the benzene (B151609) ring with other aromatic or heterocyclic systems is a common bioisosteric strategy. semanticscholar.orgtcichemicals.com Saturated ring systems like bicyclo[1.1.1]pentane have also been explored as non-planar bioisosteres for benzene rings to improve properties such as solubility. semanticscholar.orgtcichemicals.com
The synthesis of such analogs would typically involve the reaction of the appropriate substituted benzyl bromide with the precursor alcohol. The availability of a wide range of substituted benzyl halides makes this a versatile approach for generating a library of compounds for structure-activity relationship studies.
Table 3: Potential Variations of the Benzyloxy Moiety
| Modification Type | Substituent/Replacement Example | Potential Effect on Properties |
| Para-Substitution | 4-Fluoro-benzyloxy | Altered electronic properties, potential for improved metabolic stability |
| Ortho-Substitution | 2-Methoxy-benzyloxy | Steric influence, altered H-bonding potential |
| Meta-Substitution | 3-Trifluoromethyl-benzyloxy | Increased lipophilicity, altered electronic properties |
| Bioisosteric Replacement | Pyridinylmethoxy | Introduction of a nitrogen atom for potential new interactions, altered polarity |
| Non-planar Isostere | Bicyclo[1.1.1]pentanylmethoxy | Increased sp3 character, improved solubility and metabolic profile. tcichemicals.com |
Spectroscopic Characterization in Mechanistic and Structural Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. researchgate.net For "2-Amino-6-(benzyloxy)hexan-3-one," with its multiple chiral centers, advanced NMR methods are indispensable for establishing the relative and absolute stereochemistry.
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, providing insights beyond what is available from standard one-dimensional (1D) spectra. wikipedia.orgharvard.edu These techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the complex stereochemistry of the molecule. researchgate.netlongdom.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound," COSY spectra would reveal the connectivity between the protons on adjacent carbons, for instance, between the proton at C2 and the protons at C1 and C4, and between the protons at C4 and C5. This information is fundamental for tracing the carbon skeleton. longdom.orgresearchgate.netprinceton.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu An HSQC spectrum of the target molecule would show which protons are directly bonded to which carbon atoms, greatly simplifying the assignment of the carbon spectrum. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon at C3) and for connecting different fragments of the molecule. For example, HMBC correlations would be expected between the protons on C2 and C4 to the carbonyl carbon at C3, and between the benzylic protons and the carbons of the phenyl ring and the oxygen-linked carbon at C6. princeton.eduresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry of a molecule. researchgate.net It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu By analyzing the cross-peaks in a NOESY spectrum, the relative configuration of the stereocenters at C2 and the spatial relationship of substituents can be determined. For instance, the proximity of the amino group at C2 to the side chain can be established.
A hypothetical table of expected 2D NMR correlations for "this compound" is presented below.
| Proton (¹H) | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) | NOESY Correlations (with ¹H at) |
| H1 (CH₃) | H2 | C1 | C2, C3 | H2 |
| H2 | H1, H4 | C2 | C1, C3, C4 | H1, H4, NH₂ |
| H4 | H2, H5 | C4 | C2, C3, C5, C6 | H2, H5 |
| H5 | H4, H6 | C5 | C4, C6 | H4, H6 |
| H6 | H5, Benzylic-H | C6 | C4, C5, Benzylic-C | H5, Benzylic-H |
| Benzylic-H | H6, Aromatic-H | Benzylic-C | C6, Aromatic-C | H6, Aromatic-H |
| Aromatic-H | Benzylic-H, other Aromatic-H | Aromatic-C | Benzylic-C, other Aromatic-C | Benzylic-H, other Aromatic-H |
| NH₂ | H2 | - | C2, C3 | H2 |
Quantitative NMR (qNMR) is a powerful technique for the in-situ monitoring of chemical reactions, providing real-time concentration data of reactants, intermediates, and products without the need for calibration curves. rptu.denih.govnih.gov This method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the molar concentration of the corresponding nucleus. acs.org
In the synthesis of "this compound," qNMR can be employed to:
Track the consumption of starting materials.
Monitor the formation of the product over time.
Identify and quantify any intermediates or byproducts.
This allows for a detailed kinetic analysis of the reaction, helping to optimize reaction conditions such as temperature, reaction time, and catalyst loading. acs.orgresearchgate.net The use of internal standards is common in qNMR to ensure high accuracy and reproducibility. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. utdallas.eduresearchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.org This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific atomic makeup. libretexts.orgrsc.org For "this compound" (C₁₃H₁₉NO₂), HRMS would be able to distinguish its molecular formula from other potential formulas with the same nominal mass. The ability to obtain an exact molecular formula is a critical step in the identification of a new compound. libretexts.orgnih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. researchgate.netyoutube.com This technique is invaluable for structural elucidation, as the fragmentation pattern provides a fingerprint of the molecule's structure. researchgate.netnih.gov
For "this compound," MS/MS analysis would involve the fragmentation of the protonated molecule [M+H]⁺. The resulting fragmentation pattern would be characteristic of the compound's structure. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the carbonyl group and the amino group, which is a common fragmentation for ketones and amines. youtube.comyoutube.com
Loss of the benzyloxy group or the benzyl (B1604629) group. Rearrangements involving the benzyl group have been observed in mass spectrometry. nih.gov
Cleavage of the hexan-3-one backbone at various points.
The analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule. youtube.com
A hypothetical fragmentation table for "this compound" is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ (222.1494) | 131.0964 | C₇H₇O (Benzyloxy radical) | [CH₃CH(NH₂)C(O)CH₂CH₂CH₂]⁺ |
| [M+H]⁺ (222.1494) | 91.0543 | C₆H₁₃NO₂ | [C₇H₇]⁺ (Benzyl cation) |
| [M+H]⁺ (222.1494) | 72.0808 | C₈H₈O₂ | [CH₃CH(NH₂)C(O)]⁺ |
| [M+H]⁺ (222.1494) | 58.0651 | C₉H₁₀O₂ | [CH₃CHNH₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. stellarnet.us These techniques are excellent for identifying the presence of specific functional groups. lumenlearning.comlibretexts.org
In the spectrum of "this compound," characteristic absorption bands would confirm the presence of its key functional groups:
N-H stretching: The primary amine (NH₂) group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. utdallas.edupressbooks.pubfiveable.me Primary amines typically show two bands in this region. utdallas.edu
C=O stretching: The ketone carbonyl group (C=O) would show a strong, sharp absorption band around 1715 cm⁻¹ for an aliphatic ketone. lumenlearning.compressbooks.pubfiveable.me
C-O stretching: The ether linkage in the benzyloxy group would have a characteristic C-O stretching vibration.
Aromatic C-H and C=C stretching: The benzene (B151609) ring would display characteristic absorptions for C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. lumenlearning.com
Aliphatic C-H stretching: The alkane parts of the molecule would show C-H stretching vibrations just below 3000 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information. renishaw.com While the C=O stretch is strong in the IR, it is also readily observable in the Raman spectrum. researchgate.net The N-H stretching vibrations are typically weak in Raman spectra. researchgate.net Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, such as C-C bonds in the carbon skeleton. stellarnet.usrenishaw.comresearchgate.net
A table summarizing the expected vibrational frequencies for "this compound" is shown below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 (two bands) | Weak |
| Ketone (C=O) | Stretching | ~1715 | Strong |
| Ether (C-O-C) | Stretching | 1000-1300 | Moderate |
| Aromatic Ring (C=C) | Stretching | 1400-1600 | Strong |
| Aromatic C-H | Stretching | >3000 | Strong |
| Aliphatic C-H | Stretching | <3000 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline compound. nih.govsoton.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed model of the molecule, including bond lengths, bond angles, and the precise spatial arrangement of all atoms. researchgate.net
For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration (R or S) at the stereocenter, provided a good quality crystal is obtained and anomalous dispersion effects are measured. soton.ac.uknih.gov The resulting crystal structure would reveal the preferred conformation of the hexan-3-one backbone and the orientation of the amino and benzyloxy substituents. This information is critical for understanding its interactions with other molecules, such as enzymes or receptors.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 709.4 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.110 |
| R-factor | < 0.05 |
| Flack parameter | ~0.0 (for correct enantiomer) |
Note: These data are hypothetical and represent plausible values for a molecule of this type.
Computational and Theoretical Studies of 2 Amino 6 Benzyloxy Hexan 3 One
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They allow for the accurate determination of a molecule's energetic and electronic characteristics from first principles.
DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. For instance, a comprehensive DFT analysis of (2S)-2,6-diaminohexanoic acid (DAHA), which shares a substituted hexan- a-amino acid backbone, was performed using the B3LYP functional with various basis sets. nih.gov Such studies show that different computational methods can reproduce experimental geometries with high accuracy. nih.gov
Table 1: Representative Calculated Bond Parameters from Analogous Compounds using DFT (Note: These values are from related molecules and serve as examples of typical outputs from DFT calculations.)
| Parameter | Compound | Method/Basis Set | Calculated Value |
| Bond Length (Å) | |||
| C-C (aliphatic) | (2S)-2,6-diaminohexanoic acid nih.gov | B3LYP/6-311++G(d,p) | ~1.54 Å |
| C=N | benzyl-3-N-(...) nih.gov | B3LYP/6-31G+(d,p) | 1.289 Å |
| **Bond Angle (°) ** | |||
| C2–C1–O3 | (2S)-2,6-diaminohexanoic acid nih.gov | CAM-B3LYP | 117.8° |
| Dihedral Angle (°) | |||
| Phenyl benzoate & Benzyloxy | 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov | B3LYP/6–311+G(d,p) | 72.30° |
| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. schrodinger.com A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the opposite. nih.gov DFT calculations are the standard method for computing these values. For example, the HOMO-LUMO gap for 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate was calculated to be 3.17 eV. nih.gov The analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed a very small energy gap, indicating high chemical reactivity and polarizability. nih.gov
For 2-Amino-6-(benzyloxy)hexan-3-one, calculating the HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and help predict its behavior in chemical reactions. Visualizing the HOMO and LUMO distributions would further identify the specific regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 2: Calculated HOMO-LUMO Energy Gaps for Various Compounds
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov | B3LYP/6–311+G(d,p) | - | - | 3.17 |
| benzyl-3-N-(...) nih.gov | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |
| All-silica ZSM-11 researchgate.net | DFT | - | - | 7.23 - 7.84 |
| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. It allows researchers to visualize the transformation from reactants to products, identify short-lived intermediates, and calculate the energy barriers that govern reaction rates.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. Identifying the geometry of the TS and calculating its energy relative to the reactants (the activation energy) is key to understanding reaction kinetics.
For example, a study on the intramolecular Diels–Alder reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one characterized the transition states for different reaction pathways. mdpi.com The first step in one pathway had a calculated activation Gibbs free energy of 56.6 kcal/mol, while a subsequent step had a much lower barrier of 12.0 kcal/mol. mdpi.com This type of analysis would be invaluable for studying potential reactions of this compound, such as intramolecular cyclizations or rearrangements, by predicting the most favorable reaction conditions and pathways.
Many reactions can proceed through multiple competing pathways to yield different products. Computational methods can map the potential energy surface (PES) for all viable pathways, creating an "energy landscape." This landscape reveals the relative energies of all reactants, intermediates, transition states, and products.
A study of the intramolecular Diels-Alder reaction of a cyclooctatrienone derivative illustrates this principle by exploring three alternative reaction pathways. mdpi.com One pathway involved a two-step mechanism beginning with a researchgate.netresearchgate.net sigmatropic rearrangement, which was found to be kinetically favored, while another product was identified as being thermodynamically preferred at higher temperatures. mdpi.com By mapping the energy landscape for potential reactions involving this compound, chemists could predict which products are likely to form under different conditions, thereby optimizing synthetic strategies.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While quantum mechanical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules. MD simulates the movement of atoms and molecules over time, revealing information about conformational changes, flexibility, and intermolecular interactions.
Given the flexible aliphatic chain and rotatable bonds in this compound, MD simulations would be particularly useful. A study on novel kojic acid derivatives used MD simulations to understand the stability of a ligand-enzyme complex. nih.gov The root mean square deviation (RMSD) was analyzed over the simulation time to confirm that the compound formed a stable complex within the enzyme's binding site. nih.gov This approach would be critical for understanding how this compound might interact with biological targets, showing how its conformational flexibility allows it to adapt to a binding pocket.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 2-Amino-6-(benzyloxy)hexan-3-one and its analogs is a primary area for future research. Current synthetic strategies often rely on multi-step procedures that may involve protecting groups and harsh reagents. orgsyn.org Future efforts should be directed towards the development of more streamlined and sustainable synthetic methodologies.
Key areas of focus include:
Catalytic Asymmetric Synthesis: Exploring new chiral catalysts for the enantioselective synthesis of this compound would be highly valuable. This could involve the use of organocatalysts, transition-metal catalysts, or biocatalysts to control the stereochemistry at the C2 position.
Green Chemistry Approaches: Investigating the use of greener solvents, reducing the number of synthetic steps (atom economy), and employing catalytic rather than stoichiometric reagents will be crucial for developing environmentally friendly synthetic routes. For instance, exploring one-pot reactions or tandem reaction sequences could significantly improve efficiency.
Alternative Starting Materials: Research into alternative and more readily available starting materials could lead to more cost-effective and sustainable production of the target compound.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Advantages | Disadvantages | Future Research Goal |
| Classical Synthesis | Well-established procedures. | Often requires multiple steps, protecting groups, and harsh reagents. | Optimize existing routes for higher yields and fewer steps. |
| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for high yields. | Catalyst development can be challenging and expensive. | Discover novel, robust, and recyclable catalysts. |
| Biocatalytic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limited. | Engineer enzymes with improved stability and broader substrate acceptance. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Requires specialized equipment and optimization. | Develop continuous flow processes for the synthesis of this compound. |
Exploration of New Reactivity Modes and Transformations
The ketone and amine functionalities in this compound are ripe for the exploration of novel chemical transformations. Understanding the reactivity of this molecule can unlock its potential as a versatile building block in organic synthesis.
Future research in this area could involve:
Reactions at the Ketone Group: Investigating a range of reactions at the carbonyl center, such as aldol (B89426) reactions, Mannich reactions, and various condensation reactions, could lead to the synthesis of complex molecular architectures. nih.gov The stereochemical outcome of these reactions, influenced by the adjacent chiral center, would be of particular interest.
Transformations of the Amino Group: The primary amine offers a handle for a variety of transformations, including N-alkylation, N-acylation, and the formation of imines and enamines. These modifications can be used to introduce new functional groups and build molecular diversity.
Tandem and Cascade Reactions: Designing and exploring tandem or cascade reactions that involve both the amine and ketone functionalities could provide rapid access to complex heterocyclic and polyfunctionalized molecules.
Reactivity of the Benzyloxy Group: While the benzyloxy group is often used as a protecting group, its reactivity could also be exploited. For instance, debenzylation under specific conditions could be part of a synthetic strategy, or the aromatic ring could be functionalized. nih.gov
Advanced Applications in Materials Science and Supramolecular Chemistry
The structural characteristics of this compound suggest potential, though currently unexplored, applications in materials science and supramolecular chemistry. The presence of hydrogen bond donors (amine) and acceptors (ketone, ether oxygen), along with an aromatic ring, provides opportunities for self-assembly and the formation of ordered structures.
Potential research directions include:
Self-Assembling Systems: Investigating the ability of this compound and its derivatives to form supramolecular structures such as gels, liquid crystals, or nanofibers through non-covalent interactions like hydrogen bonding and π-π stacking.
Functional Materials: Exploring the incorporation of this compound into polymeric materials to impart specific properties. For example, the amino group could be used for cross-linking or as a site for further functionalization.
Chiral Materials: Utilizing the inherent chirality of the molecule to create chiral materials with potential applications in asymmetric catalysis, chiral recognition, or optics.
Interdisciplinary Research with Chemical Biology
The intersection of chemistry and biology offers exciting possibilities for understanding the molecular interactions and mechanisms of α-amino ketones. While avoiding clinical applications, research can focus on the fundamental chemical biology of this compound and related structures.
Key areas for interdisciplinary research include:
Enzyme Inhibition Studies: α-Amino ketones are known to be potential inhibitors of various enzymes. Investigating the interaction of this compound with specific enzymes, such as proteases or kinases, could provide insights into enzyme mechanisms and inform the design of new biochemical probes. nih.gov
Molecular Recognition Studies: The compound's functional groups make it an interesting candidate for studying molecular recognition phenomena. Research could focus on its binding to host molecules, such as cyclodextrins or calixarenes, to understand the principles of non-covalent interactions in a biological context.
Development of Molecular Probes: By attaching fluorescent tags or other reporter groups to this compound, it may be possible to develop molecular probes to study biological processes at the cellular level, focusing on the chemical interactions rather than therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
